Parpi

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1919043-65-4 |

|---|---|

Molecular Formula |

C27H22F2N4O3 |

Molecular Weight |

488.5 g/mol |

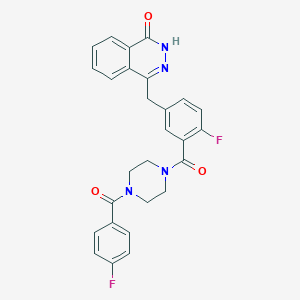

IUPAC Name |

4-[[4-fluoro-3-[4-(4-fluorobenzoyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |

InChI |

InChI=1S/C27H22F2N4O3/c28-19-8-6-18(7-9-19)26(35)32-11-13-33(14-12-32)27(36)22-15-17(5-10-23(22)29)16-24-20-3-1-2-4-21(20)25(34)31-30-24/h1-10,15H,11-14,16H2,(H,31,34) |

InChI Key |

LTZZZXXIKHHTMO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |

Origin of Product |

United States |

Foundational & Exploratory

role of PARP in DNA damage response

An In-depth Technical Guide on the Core Role of PARP in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial to a multitude of cellular processes, including DNA damage repair, transcriptional regulation, and cell death.[1][2] Among the 17 members of the PARP family, PARP1 is the most abundant and well-studied, responsible for approximately 90% of cellular poly(ADP-ribosyl)ation (PARylation) activity in response to DNA damage.[2] PARP1, along with PARP2 and PARP3, acts as a first responder to DNA lesions, orchestrating a complex signaling cascade to maintain genomic integrity.[1] This function has made PARP a prime target for cancer therapy, with PARP inhibitors (PARPi) emerging as a groundbreaking class of drugs, particularly for cancers with deficiencies in other DNA repair pathways.[3][4]

This technical guide provides a comprehensive overview of the role of PARP in the DNA damage response (DDR), the mechanism of action of PARP inhibitors, and detailed experimental protocols for studying these processes.

The Core Mechanism: PARP Activation and PARylation

The primary function of PARP1 in the DDR is to detect DNA single-strand breaks (SSBs) and initiate their repair.[3] This process is mediated by its catalytic activity, which involves the synthesis of long, branched chains of poly(ADP-ribose) (PAR).

-

DNA Damage Sensing: The N-terminal DNA binding domain of PARP1, containing two zinc finger motifs, recognizes and binds to DNA strand breaks.[2] This binding event is extremely rapid and is considered a primary sensor of DNA damage.[3][5]

-

Catalytic Activation: Upon binding to damaged DNA, PARP1 undergoes a conformational change that stimulates its catalytic activity by up to 500-fold.[1][6]

-

PAR Synthesis (PARylation): Using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate, the activated PARP1 enzyme cleaves NAD+ into nicotinamide and ADP-ribose, and then polymerizes the ADP-ribose units onto acceptor proteins.[2] The primary acceptor is PARP1 itself (auto-PARylation), but it also modifies other nuclear proteins such as histones.[2][6]

-

Signal Amplification and Protein Recruitment: The newly synthesized PAR chains are large, negatively charged polymers. They act as a scaffold or signaling platform, recruiting a host of other DNA repair and signaling proteins to the site of damage.[3][7]

-

Enzyme Dissociation and Recycling: After extensive auto-PARylation, the accumulation of negative charge causes PARP1 to dissociate from the DNA, allowing the recruited repair machinery to access the lesion.[8][9] The PAR chains are then rapidly degraded by Poly(ADP-ribose) Glycohydrolase (PARG), returning PARP1 to its inactive state, ready for another cycle of damage detection.[2][10]

PARP's Role in Specific DNA Repair Pathways

PARP1 is a key player in multiple DNA repair pathways, ensuring a coordinated and efficient response to various types of DNA lesions.[1][5]

Single-Strand Break Repair (SSBR) and Base Excision Repair (BER)

PARP1 is integral to the repair of SSBs, which can arise directly or as intermediates during base excision repair (BER).[11][12] In the BER pathway, damaged bases are removed, creating an SSB intermediate that is recognized by PARP1.[13][14]

Activated PARP1 PARylates itself and chromatin proteins, which relaxes the chromatin structure and recruits the scaffold protein X-ray repair cross-complementing protein 1 (XRCC1).[3][10] XRCC1, in turn, assembles the rest of the repair complex, including DNA polymerase beta (Polβ) and DNA ligase III, to fill the gap and seal the nick.[10] While PARP1 is not strictly required for BER completion, its presence significantly accelerates the process.[8][13]

Double-Strand Break Repair (DSBR)

PARP1 also contributes to the repair of more cytotoxic double-strand breaks (DSBs) through its influence on both major DSB repair pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[15]

-

Homologous Recombination (HR): HR is a high-fidelity repair pathway active in the S and G2 phases of the cell cycle. PARP1 is one of the first factors to arrive at DSBs, where it promotes the recruitment and activation of the apical DDR kinase ATM (ataxia telangiectasia mutated).[15][16] PARP1 activity also facilitates the recruitment of the MRE11-RAD50-NBS1 (MRN) complex, which is critical for the DNA end resection that initiates HR.[15][17]

-

Non-Homologous End Joining (NHEJ): NHEJ is a faster but more error-prone pathway that is active throughout the cell cycle. PARP1 can compete with the Ku70/Ku80 heterodimer, a key NHEJ factor, for binding to DSB ends.[9] PARP1 can also PARylate and stimulate the kinase activity of DNA-dependent protein kinase catalytic subunit (DNA-PKcs), another essential NHEJ protein.[15] The interplay between PARP1 and the core NHEJ machinery suggests a regulatory role, though the precise function remains complex.[15]

Therapeutic Targeting: PARP Inhibitors

The critical role of PARP in DNA repair makes it an attractive target for cancer therapy. PARP inhibitors (this compound) are small molecules that block the catalytic activity of PARP enzymes.[4]

Mechanism of Action: Catalytic Inhibition and PARP Trapping

This compound function through two primary mechanisms:

-

Catalytic Inhibition: this compound are nicotinamide analogues that competitively bind to the NAD+ binding site of PARP1 and PARP2, preventing the synthesis of PAR chains.[18] This blocks the recruitment of downstream repair factors, leading to the accumulation of unrepaired SSBs.[18][19]

-

PARP Trapping: Perhaps more critical to their cytotoxicity, many this compound not only inhibit PARP's catalytic activity but also "trap" the PARP protein on the DNA at the site of the break.[3] The trapped PARP-DNA complex is a highly toxic lesion that obstructs DNA replication and transcription, leading to the collapse of replication forks and the formation of DSBs.[3][20]

Synthetic Lethality

The efficacy of this compound is best exemplified by the concept of "synthetic lethality".[4] This occurs when the combination of two genetic defects (or a defect and a drug) results in cell death, whereas either event alone is viable. The classic example is the use of this compound in cancers with mutations in the BRCA1 or BRCA2 genes.[21]

-

Normal Cells: Have functional PARP-mediated SSBR and functional BRCA-mediated HR for DSB repair. They can survive inhibition of either pathway.

-

BRCA-deficient Cancer Cells: Lack functional HR repair. They are heavily reliant on PARP-mediated repair pathways to maintain genomic stability.

-

Synthetic Lethality: When BRCA-deficient cells are treated with a this compound, SSBs go unrepaired. These accumulate and are converted to DSBs during replication.[22] Without a functional HR pathway to repair these DSBs, the cancer cell undergoes genomic collapse and apoptosis.[4][21]

Quantitative Efficacy of PARP Inhibitors

The potency of PARP inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparative IC50 Values of PARP Inhibitors Against PARP1 and PARP2 Enzymes

| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |

|---|---|---|---|

| Olaparib | 1.9 | 1.0 | [23] |

| Veliparib | 2.9 | 2.1 | [23] |

| Niraparib | 2.1 | 1.1 | [23] |

| AZD5305 | <0.4 | 224 | [23] |

| Parp-1-IN-13 | 26 | Not specified |[7] |

Table 2: Representative IC50 Values of PARP Inhibitors in High-Grade Serous Ovarian Cancer (HGSOC) Cell Lines

| Cell Line (BRCA Status) | Olaparib IC50 (µM) | Niraparib IC50 (µM) | Rucaparib IC50 (µM) | Reference |

|---|---|---|---|---|

| Caov3 (Functional BRCA) | 10.68 | 1.55 | Not specified | [24] |

| COV362 (BRCA1 mutant) | 80.68 | 8.53 | Not specified | [24] |

| PEO1 (BRCA2 mutant) | 109 | 30.63 | Not specified |[24] |

Key Experimental Methodologies

A variety of assays are used to study PARP function and the effects of PARP inhibitors.

Immunofluorescence (IF) Staining for PAR Polymers

This technique visualizes the catalytic activity of PARP by detecting its product, PAR, within cells. It is used to confirm PARP activation in response to DNA damage and its inhibition by this compound.[25]

Detailed Protocol:

-

Reagents & Materials:

-

Cultured adherent cells on sterile glass coverslips.

-

DNA damaging agent (e.g., H₂O₂, MMS) and PARP inhibitor.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Solution: 0.25% Triton X-100 in PBS.

-

Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween-20).

-

Primary Antibody: Anti-PAR polymer antibody, diluted in blocking solution.

-

Secondary Antibody: Fluorophore-conjugated secondary antibody, diluted in blocking solution.

-

Nuclear Counterstain: DAPI or Hoechst 33342.

-

Antifade Mounting Medium.

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips to reach 60-70% confluency. Treat with DNA damaging agent to induce PARP activity. For inhibitor studies, pre-incubate with this compound for 1-2 hours before adding the damaging agent.[25]

-

Fixation: Aspirate medium, wash twice with PBS. Add 4% PFA and incubate for 15 minutes at room temperature (RT). Wash three times with PBS.[7]

-

Permeabilization: Add 0.25% Triton X-100 and incubate for 10 minutes at RT to allow antibody access to intracellular targets. Wash three times with PBS.[7]

-

Blocking: Add blocking solution and incubate for 1 hour at RT to minimize non-specific binding.[25]

-

Primary Antibody Incubation: Aspirate blocking solution and add diluted anti-PAR primary antibody. Incubate overnight at 4°C in a humidified chamber.[25]

-

Secondary Antibody Incubation: Wash three times with PBS. Add diluted fluorophore-conjugated secondary antibody. Incubate for 1 hour at RT, protected from light.[25]

-

Counterstaining: Wash three times with PBS. Incubate with DAPI or Hoechst solution for 5 minutes at RT to stain nuclei.[7]

-

Mounting and Imaging: Perform final washes with PBS. Mount coverslips onto microscope slides using antifade medium. Acquire images using a fluorescence microscope with appropriate filter sets.[7]

-

Colorimetric PARP Activity Assay

This in vitro assay provides a quantitative measure of PARP enzymatic activity by detecting the incorporation of biotinylated ADP-ribose onto histone-coated plates. It is commonly used for screening and determining the IC50 of PARP inhibitors.[26]

Detailed Protocol (Adapted from a standard kit): [26]

-

Reagents & Materials:

-

96-well plate.

-

Histone mixture, purified PARP-2 enzyme, activated DNA.

-

10x PARP buffer, 10x PARP Assay mixture (with biotinylated NAD+ substrate).

-

Test inhibitor (e.g., Parp-2-IN-1) at various dilutions.

-

Blocking Buffer, Wash Buffer (PBST).

-

Streptavidin-HRP, Colorimetric HRP substrate.

-

Stop Solution (e.g., 2 M sulfuric acid).

-

Microplate reader.

-

-

Procedure:

-

Plate Preparation: Coat a 96-well plate with histone solution overnight at 4°C or 90 minutes at 30°C. Wash three times with PBST. Block wells with Blocking Buffer for 60-90 minutes at RT.[26]

-

Reaction Setup: Prepare a master mix containing PARP buffer, PARP Assay mixture, and activated DNA. Add test inhibitor dilutions to designated wells. Add buffer-only to control wells.[26]

-

Enzyme Reaction: Initiate the reaction by adding diluted PARP-2 enzyme to all wells except the "Blank". Incubate for 1 hour at RT.[26]

-

Detection: Wash the plate three times with PBST. Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at RT.[26]

-

Signal Development: Wash the plate three times with PBST. Add colorimetric HRP substrate to each well and incubate until sufficient color develops. Stop the reaction with sulfuric acid.[26]

-

Data Analysis: Read the absorbance on a microplate reader. Normalize the data to the positive control (no inhibitor) and plot the percentage of PARP activity against the log concentration of the inhibitor to determine the IC50 value.

-

Cell Viability and Proliferation Assays

These assays measure the cytotoxic or anti-proliferative effects of PARP inhibitors on cancer cells.[22]

A. MTS/MTT Assay (Short-term viability): Measures the metabolic activity of cells as an indicator of viability.

Detailed Protocol (MTS): [27]

-

Reagents & Materials:

-

Cancer cell lines.

-

96-well plates, complete culture medium.

-

PARP inhibitor stock solution.

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution).

-

Microplate reader (490 nm).

-

-

Procedure:

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.[27]

-

Compound Treatment: Prepare serial dilutions of the PARP inhibitor in culture medium and add them to the wells. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48 to 96 hours at 37°C.[22]

-

MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, during which viable cells convert the MTS reagent into a colored formazan (B1609692) product.[27]

-

Data Analysis: Measure the absorbance at 490 nm. Normalize the data to the vehicle-treated control wells (100% viability). Plot the percentage of cell viability against the log concentration of the inhibitor to determine the IC50 value.[27]

-

B. Clonogenic Survival Assay (Long-term proliferation): Assesses the ability of single cells to survive treatment and form a colony, providing a measure of long-term cytotoxic effects.[28][29]

Detailed Protocol: [27]

-

Procedure:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Compound Treatment: Allow cells to attach, then treat with various concentrations of the PARP inhibitor for 24 hours.

-

Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days until visible colonies form.[27]

-

Staining and Counting: Wash colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution. Count the number of colonies (typically defined as a cluster of ≥50 cells).[27]

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.

-

Conclusion

PARP enzymes, particularly PARP1, are central to the DNA damage response, acting as rapid sensors of DNA breaks and master orchestrators of the initial repair processes. Their multifaceted roles in SSBR, BER, and DSBR highlight their importance in maintaining genomic stability. The therapeutic exploitation of these functions through PARP inhibitors, leveraging the powerful principle of synthetic lethality, has revolutionized the treatment of certain cancers, especially those with BRCA mutations. A thorough understanding of the underlying molecular pathways and the application of robust experimental methodologies are critical for the continued development of next-generation PARP-targeted therapies and for overcoming mechanisms of resistance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]

- 3. benchchem.com [benchchem.com]

- 4. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 5. PARP1 - Wikipedia [en.wikipedia.org]

- 6. DNA Damage Signaling through Poly(ADP-Ribose) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Poly(ADP-Ribose) Polymerase 1 Accelerates Single-Strand Break Repair in Concert with Poly(ADP-Ribose) Glycohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Base excision repair defects invoke hypersensitivity to PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Poly (ADP-ribose) polymerase (PARP) is not involved in base excision repair but PARP inhibition traps a single-strand intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Impact of PARP1, PARP2 & PARP3 on the Base Excision Repair of Nucleosomal DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. drugtargetreview.com [drugtargetreview.com]

- 21. cancerresearchuk.org [cancerresearchuk.org]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

Synthetic Lethality and PARP Inhibitors in BRCA-Mutated Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Synthetic Lethality

Synthetic lethality is a concept in genetics where the co-occurrence of two genetic events results in cell death, while the occurrence of either event alone does not.[1] In the context of oncology, this provides a powerful therapeutic window to selectively target cancer cells while sparing normal, healthy cells.[2] The interaction between mutations in the BRCA1 or BRCA2 genes and the inhibition of the Poly (ADP-ribose) polymerase (PARP) enzyme is a clinically successful application of this principle.[2][3]

Cancer cells with mutations in BRCA1 or BRCA2 have a deficient homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[2][4] This deficiency makes them highly reliant on other DNA repair pathways, including the base excision repair (BER) pathway, which is mediated by PARP enzymes, for survival.[5] When PARP is inhibited in these BRCA-deficient cells, single-strand breaks (SSBs) that occur naturally during the cell cycle are not efficiently repaired.[3] During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[1][3] The combination of an inability to repair these DSBs due to the underlying BRCA mutation and the accumulation of these breaks due to PARP inhibition leads to genomic instability and ultimately, cancer cell death.[1][6]

Figure 1: The principle of synthetic lethality.

Key Signaling Pathways

The Role of BRCA1/2 in Homologous Recombination (HR)

BRCA1 and BRCA2 are tumor suppressor genes that play a crucial role in the homologous recombination repair (HRR) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[4] HRR is an error-free repair process that uses a sister chromatid as a template to accurately restore the original DNA sequence.[4]

The process begins with the recognition of the DSB by the MRN complex (MRE11-RAD50-NBS1). BRCA1 is then recruited to the site of damage and, through its interaction with the PALB2 protein, facilitates the recruitment of BRCA2.[7][8] BRCA2 then loads the RAD51 recombinase onto the single-stranded DNA overhangs, forming a nucleoprotein filament that is essential for strand invasion and the subsequent steps of homologous recombination.[7][8] In the absence of functional BRCA1 or BRCA2, this pathway is compromised, leading to the use of more error-prone repair mechanisms and contributing to genomic instability.[9][10]

Figure 2: The role of BRCA1/2 in the Homologous Recombination pathway.

The Role of PARP1 in Base Excision Repair (BER)

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs) and damaged bases.[11][12] When a SSB is detected, PARP1 binds to the damaged site and becomes catalytically activated.[12] This activation leads to the synthesis of long chains of poly (ADP-ribose) (PAR) on itself and other proteins near the damage site.[5][11] These PAR chains act as a scaffold to recruit other essential BER proteins, such as XRCC1, DNA polymerase β, and DNA ligase III, to the site of damage to complete the repair process.[12][13][14]

Figure 3: The role of PARP1 in the Base Excision Repair pathway.

Mechanism of Action of PARP Inhibitors

PARP inhibitors primarily work through two mechanisms: catalytic inhibition and PARP trapping.

-

Catalytic Inhibition: PARP inhibitors compete with the natural substrate NAD+ for the catalytic domain of PARP, preventing the synthesis of PAR chains.[15] This blockage of PARylation hinders the recruitment of other DNA repair proteins to the site of single-strand breaks.[16]

-

PARP Trapping: A more potent cytotoxic mechanism involves the trapping of PARP1 and PARP2 enzymes on the DNA at the site of a single-strand break.[3][6] The PARP inhibitor binds to the enzyme in a way that prevents its dissociation from the DNA, creating a toxic PARP-DNA complex.[6] These trapped complexes are significant obstacles to DNA replication, leading to stalled replication forks and the formation of double-strand breaks.[6][17] In BRCA-deficient cells that cannot repair these DSBs, this leads to cell death.[17]

Figure 4: Mechanism of PARP inhibitor-induced synthetic lethality.

Clinical Efficacy of PARP Inhibitors in BRCA-Mutated Cancers

Several PARP inhibitors have received FDA approval for the treatment of various cancers with BRCA1/2 mutations, demonstrating significant improvements in patient outcomes.[2][18]

Olaparib (Lynparza®)

| Cancer Type | Clinical Trial | Treatment Setting | Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) |

| Breast Cancer | OlympiAD[19] | Metastatic, HER2-negative, gBRCAm | 7.0 months vs 4.2 months (chemotherapy) | Not significantly different | 59.9% vs 28.8% (chemotherapy) |

| Breast Cancer | OlympiA[20] | Adjuvant, high-risk, HER2-negative, gBRCAm | 3-year invasive disease-free survival: 85.9% vs 77.1% (placebo) | 4-year OS: 89.8% vs 86.4% (placebo)[21] | N/A |

| Ovarian Cancer | SOLO-1 | First-line maintenance, advanced, BRCAm | Not reached vs 13.8 months (placebo) | 7-year OS: 67.0% vs 46.5% (placebo) | N/A |

| Prostate Cancer | PROfound | Metastatic castration-resistant, HRR gene-mutated | 7.4 months vs 3.6 months (physician's choice) | 19.1 months vs 14.7 months (physician's choice) | 33% vs 2% (physician's choice) |

| Pancreatic Cancer | POLO[18] | Metastatic, gBRCAm, maintenance | 7.4 months vs 3.8 months (placebo) | 18.9 months vs 18.1 months (placebo) | 23.1% vs 11.5% (placebo) |

Niraparib (Zejula®)

| Cancer Type | Clinical Trial | Treatment Setting | Progression-Free Survival (PFS) |

| Ovarian Cancer | PRIMA[22] | First-line maintenance, advanced | 22.1 months vs 10.9 months (placebo) in BRCAm patients |

| Ovarian Cancer | NOVA[22] | Recurrent, platinum-sensitive, gBRCAm | 21.0 months vs 5.5 months (placebo) |

| Ovarian Cancer | NORA[22] | Recurrent, platinum-sensitive, gBRCAm | Not estimable vs 5.5 months (placebo) |

Rucaparib (Rubraca®)

| Cancer Type | Clinical Trial | Treatment Setting | Progression-Free Survival (PFS) | Objective Response Rate (ORR) |

| Ovarian Cancer | ARIEL3 | Recurrent, platinum-sensitive, maintenance | 16.6 months vs 5.4 months (placebo) in BRCAm patients | N/A |

| Prostate Cancer | TRITON2[23][24] | Metastatic castration-resistant, BRCAm | N/A | 46% |

| Prostate Cancer | TRITON3[25] | Metastatic castration-resistant, BRCAm | 11.2 months vs 6.4 months (physician's choice) | N/A |

Talazoparib (Talzenna®)

| Cancer Type | Clinical Trial | Treatment Setting | Progression-Free Survival (PFS) | Objective Response Rate (ORR) |

| Breast Cancer | EMBRACA | Metastatic, HER2-negative, gBRCAm | 8.6 months vs 5.6 months (chemotherapy) | 62.6% vs 27.2% (chemotherapy) |

Key Experimental Protocols

General Experimental Workflow for In Vitro Efficacy Testing

Figure 5: Generalized experimental workflow for in vitro efficacy testing.

Cell Viability Assay (e.g., Resazurin (B115843) Reduction Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells.[26] Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial enzymes in living cells to the pink and highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.[26]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of the PARP inhibitor. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Reagent Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

Measurement: Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.

-

Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curve to calculate the IC50 value.

DNA Damage Assay (γH2AX Immunofluorescence Staining)

Principle: The phosphorylation of histone H2AX at serine 139 (γH2AX) is one of the earliest events in the cellular response to DNA double-strand breaks.[27] Immunofluorescent staining of γH2AX allows for the visualization and quantification of DSBs as distinct nuclear foci.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with the PARP inhibitor for the desired time.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

PARP Trapping Assay (In Situ)

Principle: This assay quantifies the amount of PARP1 enzyme that is trapped on the chromatin, providing a direct measure of the PARP trapping activity of an inhibitor.

Protocol:

-

Cell Treatment: Treat cells with the PARP inhibitor for a short duration (e.g., 1-4 hours).

-

Pre-extraction: Incubate cells with a buffer containing a mild detergent to remove soluble, non-chromatin-bound proteins.

-

Fixation: Fix the remaining chromatin-bound proteins with paraformaldehyde.

-

Immunostaining: Perform immunofluorescence staining for PARP1 as described in the γH2AX protocol (steps 3-8).

-

Imaging and Analysis: Acquire images and quantify the intensity of the nuclear PARP1 fluorescence signal. A higher signal indicates greater PARP trapping.

Conclusion and Future Directions

The development of PARP inhibitors based on the principle of synthetic lethality has revolutionized the treatment landscape for patients with BRCA-mutated cancers.[2][28] These targeted therapies have demonstrated significant clinical benefit in various tumor types, including breast, ovarian, prostate, and pancreatic cancers.[18][29] However, challenges such as acquired resistance remain a significant clinical hurdle.[17]

Future research is focused on several key areas:

-

Overcoming Resistance: Investigating the molecular mechanisms of resistance to PARP inhibitors and developing strategies to overcome or reverse them.[6]

-

Combination Therapies: Exploring the synergistic effects of PARP inhibitors with other agents, such as immunotherapy, anti-angiogenic agents, and other DNA damage response inhibitors, to enhance efficacy and broaden their application.[15][30][31]

-

Expanding the Scope: Identifying new synthetic lethal partners and biomarkers beyond BRCA1/2 mutations to expand the patient population that could benefit from PARP inhibition.[1]

Continued research in these areas will further refine the use of PARP inhibitors and solidify their role as a cornerstone of precision oncology for patients with DNA repair-deficient tumors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. oncodaily.com [oncodaily.com]

- 3. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRCA1 and BRCA2 — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Homologous Recombination and Human Health: The Roles of BRCA1, BRCA2, and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Roles of BRCA1 and BRCA2 in homologous recombination, DNA replication fidelity and the cellular response to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Roles of BRCA1 and BRCA2 in homologous recombination, DNA replication fidelity and the cellular response to ionizing radiation | Semantic Scholar [semanticscholar.org]

- 11. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Base excision repair defects invoke hypersensitivity to PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Disruption of PARP1 function inhibits base excision repair of a sub-set of DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]

- 18. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]

- 19. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]

- 20. OlympiA Trial: Long-Term Benefits of Olaparib Confirmed in High-Risk Subgroup of Breast Cancer - The ASCO Post [ascopost.com]

- 21. breastcancertrials.org.au [breastcancertrials.org.au]

- 22. Niraparib Efficacy and Safety in Patients with BRCA-Mutated Ovarian Cancer from 3 Phase 3 Trials - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 23. Rucaparib for the Treatment of Metastatic Castration-resistant Prostate Cancer Associated with a DNA Damage Repair Gene Alteration: Final Results from the Phase 2 TRITON2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ascopubs.org [ascopubs.org]

- 25. Rucaparib benefit in BRCA+ prostate cancer confirmed | MDedge [mdedge.com]

- 26. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. PARP inhibitors in breast and ovarian cancer with BRCA mutations: a meta-analysis of survival - PMC [pmc.ncbi.nlm.nih.gov]

- 29. cancerresearchuk.org [cancerresearchuk.org]

- 30. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 31. aacrjournals.org [aacrjournals.org]

The Dawn of a New Era in Oncology: A Technical Guide to the Discovery and History of PARP Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors marks a paradigm shift in the landscape of oncology, heralding the era of targeted therapies exploiting the concept of synthetic lethality. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of PARP inhibitors, with a focus on the foundational science and pivotal clinical data that have established their role in cancer treatment. Designed for an audience of researchers, scientists, and drug development professionals, this document delves into the core scientific principles, experimental methodologies, and quantitative data that underpin this therapeutic class.

The Discovery of PARP and its Role in DNA Repair

The journey of PARP inhibitors began over half a century ago with the discovery of the Poly (ADP-ribose) polymerase (PARP) enzyme family. In 1963, Chambon and colleagues observed the synthesis of a new polyadenylic acid in rat liver extracts, a discovery that laid the groundwork for understanding this crucial class of enzymes.[1][2] The PARP family comprises 17 members involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death.[3]

PARP1, the most abundant and well-studied member, acts as a DNA damage sensor.[2] It recognizes single-strand breaks (SSBs) in DNA, which can arise from metabolic processes, chemical agents, or radiation.[3][4] Upon binding to a DNA break, PARP1 becomes catalytically activated and utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly (ADP-ribose) (PAR) to itself and other acceptor proteins, a process termed PARylation.[5][6] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the Base Excision Repair (BER) pathway.[3]

The Concept of Synthetic Lethality: A New Therapeutic Window

The true therapeutic potential of targeting PARP was unlocked with the application of a genetic concept known as "synthetic lethality." First described by the geneticist Calvin Bridges in 1922, synthetic lethality occurs when the simultaneous loss of two genes is lethal to a cell, while the loss of either gene alone is not.[7][8] In the context of cancer therapy, this provides a powerful strategy to selectively kill cancer cells while sparing normal, healthy cells.[9]

In 2005, two seminal papers published independently by the laboratories of Thomas Helleday and Alan Ashworth demonstrated the synthetic lethal relationship between PARP inhibition and defects in the homologous recombination (HR) pathway of DNA repair.[10] The HR pathway is a major mechanism for the error-free repair of double-strand breaks (DSBs) in DNA. Key proteins in this pathway are encoded by the breast cancer susceptibility genes, BRCA1 and BRCA2.[11] Individuals with germline mutations in BRCA1 or BRCA2 have an increased risk of developing breast, ovarian, prostate, and pancreatic cancers.[12]

The groundbreaking discovery was that cancer cells with a defective HR pathway, due to BRCA1/2 mutations, become heavily reliant on the PARP-mediated BER pathway to repair SSBs. When PARP is inhibited in these cells, the unrepaired SSBs are converted into toxic DSBs during DNA replication. Because the HR pathway is already compromised, these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death.[9][11][13] Normal cells, which have a functional HR pathway, are able to repair these DSBs and are therefore much less sensitive to PARP inhibition.[9] This elegant mechanism provided a clear rationale for the development of PARP inhibitors as a targeted therapy for BRCA-mutated cancers.

Mechanism of Action: Beyond Catalytic Inhibition

While the initial understanding of PARP inhibitors focused on their ability to block the catalytic activity of the PARP enzyme, subsequent research has revealed a more complex and potent mechanism of action known as "PARP trapping."[7][14] This model proposes that PARP inhibitors not only prevent the synthesis of PAR but also trap the PARP1 and PARP2 enzymes on the DNA at the site of a single-strand break.[7][15]

The trapped PARP-DNA complex is a significant obstacle to DNA replication.[7] When a replication fork encounters this roadblock, it can stall and collapse, leading to the formation of a DSB.[7] In cells with a functional HR pathway, these DSBs can be repaired. However, in HR-deficient cells, such as those with BRCA1/2 mutations, the accumulation of these unrepaired DSBs is highly toxic and leads to apoptosis.[15] Different PARP inhibitors have varying capacities to trap PARP, which may contribute to their differential efficacy and toxicity profiles.

Quantitative Data Summary

The clinical development of PARP inhibitors has been supported by a wealth of preclinical and clinical data. The following tables summarize key quantitative data for the first-generation PARP inhibitors.

Table 1: In Vitro Potency of First-Generation PARP Inhibitors

| PARP Inhibitor | Target Cell Line | IC50 (µM) | Citation(s) |

| Olaparib | MDA-MB-436 (BRCA1 mutant) | 4.7 | [16] |

| HCC1937 (BRCA1 mutant) | ~96 | [16] | |

| Caov3 (BRCA wild-type) | 10.68 | [17] | |

| COV362 (BRCA1 mutant) | 80.68 | [17] | |

| PEO1 (BRCA2 mutant) | 109 | [17] | |

| Rucaparib (B1680265) | MDA-MB-436 (BRCA1 mutant) | 2.3 | [16] |

| HCC1937 (BRCA1 mutant) | 13 | [16] | |

| HCC1806 (BRCA wild-type) | ~0.9 | [16] | |

| Niraparib | MDA-MB-436 (BRCA1 mutant) | 3.2 | [16] |

| HCC1937 (BRCA1 mutant) | 11 | [16] | |

| BT549 (BRCA wild-type) | 7 | [16] | |

| Caov3 (BRCA wild-type) | 1.55 | [17] | |

| COV362 (BRCA1 mutant) | 8.53 | [17] | |

| PEO1 (BRCA2 mutant) | 30.63 | [17] | |

| Talazoparib | MDA-MB-436 (BRCA1 mutant) | ~0.13 | [16] |

| BT549 (BRCA wild-type) | 0.3 | [16] |

IC50 values represent the concentration of the inhibitor required to reduce the viability of the cancer cell line by 50%. These values can vary depending on the specific assay conditions and cell line used.

Table 2: Pivotal Clinical Trial Data for First-Generation PARP Inhibitors

| Trial Name (Inhibitor) | Cancer Type | Patient Population | Primary Endpoint | Result | Citation(s) |

| SOLO-1 (Olaparib) | Advanced Ovarian Cancer | Newly diagnosed, BRCA-mutated | Progression-Free Survival (PFS) | Median PFS not reached vs. 13.8 months for placebo (HR 0.30) | [15][18] |

| ARIEL3 (Rucaparib) | Recurrent Ovarian Cancer | Platinum-sensitive, BRCA-mutated or HRD-positive | Progression-Free Survival (PFS) | Median PFS 16.6 months vs. 5.4 months for placebo in BRCA-mutated group (HR 0.23) | [8][9] |

| NOVA (Niraparib) | Recurrent Ovarian Cancer | Platinum-sensitive, germline BRCA-mutated | Progression-Free Survival (PFS) | Median PFS 21.0 months vs. 5.5 months for placebo | [19][20] |

| Platinum-sensitive, non-germline BRCA-mutated | Progression-Free Survival (PFS) | Median PFS 9.3 months vs. 3.9 months for placebo | [19][20] | ||

| EMBRACA (Talazoparib) | Metastatic Breast Cancer | HER2-negative, germline BRCA-mutated | Progression-Free Survival (PFS) | Median PFS 8.6 months vs. 5.6 months for chemotherapy (HR 0.54) | [7][21][22] |

HR = Hazard Ratio. A hazard ratio of less than 1 indicates a lower risk of the event (e.g., disease progression) in the treatment group compared to the control group.

Table 3: Objective Response Rates (ORR) in Key Studies

| Inhibitor | Cancer Type | Patient Population | Objective Response Rate (ORR) | Citation(s) |

| Olaparib | Advanced Ovarian Cancer | BRCA-mutated, ≥3 prior chemotherapy lines | 34% | [1][23] |

| Platinum-Sensitive Relapsed Ovarian Cancer | Germline BRCA-mutated | 69% | [24] | |

| Platinum-Sensitive Relapsed Ovarian Cancer | Somatic BRCA-mutated | 64% | [24] | |

| Talazoparib | Metastatic Breast Cancer | HER2-negative, germline BRCA-mutated | 62.6% | [7][25] |

Key Experimental Protocols

The development of PARP inhibitors has been underpinned by a suite of robust in vitro and in vivo experimental protocols designed to assess their efficacy and mechanism of action.

PARP Activity Assay

Principle: These assays quantify the enzymatic activity of PARP, typically by measuring the consumption of NAD+ or the production of PAR.

Methodology:

-

Assay Setup: A 96-well plate is coated with histones, which act as a substrate for PARP.

-

Reaction Mixture: A reaction mixture containing purified PARP enzyme, activated DNA (to stimulate PARP activity), and NAD+ (often biotinylated for detection) is prepared.

-

Inhibitor Addition: Serial dilutions of the PARP inhibitor being tested are added to the wells.

-

Incubation: The plate is incubated to allow the PARP-catalyzed PARylation reaction to proceed.

-

Detection: If biotinylated NAD+ is used, the amount of incorporated biotin (B1667282) is detected using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP), which generates a colorimetric or chemiluminescent signal. Alternatively, assays can measure the remaining NAD+ levels.

-

Data Analysis: The signal is measured using a plate reader, and the IC50 value (the concentration of inhibitor that reduces PARP activity by 50%) is calculated.[3][5]

Cell Viability and Clonogenic Survival Assays

Principle: These assays determine the effect of PARP inhibitors on the proliferation and long-term survival of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., BRCA-mutated and wild-type cell lines) are seeded into multi-well plates.

-

Inhibitor Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the PARP inhibitor.

-

Incubation: The cells are incubated for a period of time (typically 3-7 days for viability assays, and 7-14 days for clonogenic assays).

-

Viability Assessment:

-

Metabolic Assays (e.g., MTT, MTS, AlamarBlue): These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells. A reagent is added that is converted into a colored or fluorescent product by metabolically active cells.[11]

-

Clonogenic Survival: This assay assesses the ability of a single cell to undergo unlimited division to form a colony. After incubation, the cells are fixed and stained (e.g., with crystal violet), and the number of colonies containing at least 50 cells is counted.[4][14][26]

-

-

Data Analysis: The results are used to generate dose-response curves and calculate IC50 values.[11]

Measurement of DNA Damage

Principle: These methods are used to quantify the extent of DNA damage (specifically, DSBs) induced by PARP inhibitors.

Methodology:

-

Immunofluorescence Staining for γH2AX: H2AX is a histone protein that is rapidly phosphorylated (to form γH2AX) at the sites of DSBs.

-

Cells are treated with the PARP inhibitor, then fixed and permeabilized.

-

They are then incubated with a primary antibody that specifically recognizes γH2AX, followed by a fluorescently labeled secondary antibody.

-

The formation of distinct fluorescent foci within the nucleus, each representing a DSB, is visualized and quantified using fluorescence microscopy.

-

-

Comet Assay (Single Cell Gel Electrophoresis): This technique measures DNA fragmentation in individual cells.

-

Cells are embedded in agarose (B213101) on a microscope slide and then lysed.

-

Electrophoresis is applied, causing fragmented DNA (indicative of DNA damage) to migrate out of the nucleus, forming a "comet tail."

-

The length and intensity of the comet tail are proportional to the amount of DNA damage.

-

Visualizing the Science: Diagrams and Workflows

Signaling Pathways

Caption: DNA repair pathways and the mechanism of synthetic lethality.

Experimental Workflow

Caption: A typical experimental workflow for PARP inhibitor development.

Logical Progression of Discovery

Caption: Logical progression of PARP inhibitor discovery and development.

Conclusion and Future Directions

The discovery and development of PARP inhibitors represent a triumph of translational medicine, moving from a fundamental understanding of DNA repair to a clinically impactful class of targeted therapies. The principle of synthetic lethality has been clinically validated, offering a new treatment paradigm for patients with cancers harboring defects in the homologous recombination pathway. The first-generation PARP inhibitors—olaparib, rucaparib, niraparib, and talazoparib—have demonstrated significant clinical benefit in various solid tumors and have become a standard of care in several indications.

The field continues to evolve rapidly, with ongoing research focused on several key areas:

-

Expanding the Scope of Synthetic Lethality: Identifying new synthetic lethal interactions beyond PARP and BRCA to develop novel targeted therapies for other genetic subtypes of cancer.

-

Overcoming Resistance: Understanding the mechanisms of acquired resistance to PARP inhibitors and developing strategies to overcome or prevent it, including combination therapies.

-

Biomarker Development: Refining and discovering new biomarkers to better identify patients who are most likely to respond to PARP inhibitors, beyond just BRCA1/2 mutations.

-

Next-Generation Inhibitors: Developing more selective and potent PARP inhibitors with improved safety profiles and the ability to overcome resistance mechanisms.

The story of PARP inhibitors is a testament to the power of basic scientific research to drive innovation in clinical oncology. As our understanding of the complex network of DNA damage response pathways deepens, we can anticipate the development of even more precise and effective cancer therapies in the future.

References

- 1. cdn.mdedge.com [cdn.mdedge.com]

- 2. ascopubs.org [ascopubs.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Clonogenic survival assays [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. PARP assay [assay-protocol.com]

- 7. Talazoparib Significantly Extends Progression-Free Survival in Phase 3 EMBRACA Trial of Patients with Metastatic Breast Cancer | Pfizer [pfizer.com]

- 8. Rucaparib for patients with platinum-sensitive, recurrent ovarian carcinoma (ARIEL3): post-progression outcomes and updated safety results from a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. NOVA Final Analysis Confirms No Significant Overall Survival Benefit for Maintenance Niraparib in Recurrent Ovarian Cancer - The ASCO Post [ascopost.com]

- 11. benchchem.com [benchchem.com]

- 12. Rucaparib for maintenance treatment of platinum-sensitive, recurrent ovarian carcinoma: Final results of the phase 3, randomized, placebo-controlled ARIEL3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Patient-reported outcomes of maintenance rucaparib in patients with recurrent ovarian carcinoma in ARIEL3, a phase III, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. ascopubs.org [ascopubs.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. 2minutemedicine.com [2minutemedicine.com]

- 19. Niraparib Maintenance Treatment Improves Time Without Symptoms or Toxicity (TWiST) Versus Routine Surveillance in Recurrent Ovarian Cancer: A TWiST Analysis of the ENGOT-OV16/NOVA Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cancernetwork.com [cancernetwork.com]

- 21. Final Overall Survival Results From the Phase III EMBRACA Trial - The ASCO Post [ascopost.com]

- 22. ajmc.com [ajmc.com]

- 23. dovepress.com [dovepress.com]

- 24. researchgate.net [researchgate.net]

- 25. onclive.com [onclive.com]

- 26. Clonogenic Cell Survival Assay [bio-protocol.org]

An In-depth Technical Guide to the Role of PARP Inhibitors in Regulating Transcription and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the multifaceted roles of Poly(ADP-ribose) polymerase (PARP) inhibitors, extending beyond their well-established function in DNA damage repair to their significant impact on transcriptional regulation and apoptosis.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular functions, including DNA repair, chromatin remodeling, and cell death pathways.[1] PARP1, the most abundant member, is activated by DNA damage and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, facilitating the recruitment of DNA repair machinery.[1][2] PARP inhibitors (PARPis) were developed as targeted cancer therapies, exploiting the concept of synthetic lethality in tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[1] While their role in inhibiting DNA repair is well-documented, emerging evidence highlights the profound effects of PARPis on fundamental cellular processes like transcription and apoptosis, opening new avenues for therapeutic intervention.[1]

Section 1: PARP Inhibitors in Transcriptional Regulation

PARP1 is a key regulator of gene expression, acting through multiple mechanisms that are not always dependent on its enzymatic activity.[3][4] It can function as a transcriptional co-regulator, modulate chromatin structure, and interact with various transcription factors to either activate or repress gene expression.[4][5]

Mechanisms of Transcriptional Control by PARP1:

-

Chromatin Modulation: PARP1 can bind to nucleosomes and PARylate histones, leading to a more open and transcriptionally active chromatin state.[3] It has been shown to localize to the promoters of actively transcribed genes, where it can prevent the binding of the repressive histone H1.[3]

-

Transcriptional Co-regulation: PARP1 can be recruited to gene promoters by DNA-binding transcription factors, where it acts as a coactivator or corepressor.[4] It interacts with numerous factors, including NF-κB, p53, and SOX2, to fine-tune their transcriptional output.[5][6]

-

Enhancer and Insulator Binding: PARP1 can bind to enhancer regions to regulate gene expression from a distance and is also found at insulator elements, which help to organize chromatin into distinct functional domains.[3][4]

The inhibition of PARP1's catalytic activity by PARPis can therefore lead to significant changes in the cellular transcriptome. Studies have shown that PARPi treatment can alter the expression of thousands of genes involved in critical pathways like cell cycle control, stress response, and inflammation.[2][7]

Quantitative Data: Effect of PARP Inhibitors on Gene Expression

The impact of PARP inhibitors on gene expression is context-dependent, varying with the specific inhibitor, cell type, and genetic background. The following table summarizes representative data on gene expression changes following this compound treatment.

| Gene | PARP Inhibitor | Cell Line | Change in mRNA Expression (Fold Change vs. Control) |

| CXCL8 | Talazoparib | OVCAR3 (HRD) | Upregulated[7] |

| IL-6 | Talazoparib | OVCAR3 (HRD) | Upregulated[7] |

| TNF | Talazoparib | CAOV3 (HRP) | Upregulated[7] |

| CXCL10 | Olaparib | OVCAR3 (HRD) | Significantly Upregulated[7] |

| cGAS-STING target genes | Talazoparib (10 µM) | HeLa | Upregulated[8] |

HRD: Homologous Recombination Deficient; HRP: Homologous Recombination Proficient.

Signaling Pathway: PARP1 in Transcriptional Regulation

Experimental Protocol: PARP1 Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol outlines the key steps for identifying the genome-wide binding sites of PARP1.[9][10][11]

-

Cell Cross-linking: Treat cells with 1% formaldehyde (B43269) for 8-10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.[12]

-

Cell Lysis and Chromatin Sonication: Lyse the cells to isolate nuclei. Resuspend nuclei in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, with protease inhibitors).[9][12] Sonicate the chromatin to shear DNA into fragments of 150-500 bp.

-

Immunoprecipitation (IP): Dilute the sonicated chromatin with ChIP dilution buffer (e.g., 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl).[9] Pre-clear the chromatin with Protein A/G agarose (B213101) beads. Incubate the chromatin overnight at 4°C with an anti-PARP1 antibody. A non-specific IgG should be used as a negative control.

-

Immune Complex Capture: Add Protein A/G agarose beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[12]

-

Washes: Wash the beads sequentially with low salt buffer, high salt buffer, and LiCl wash buffer to remove non-specific binding.[9][12]

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads using an elution buffer (1% SDS, 0.1 M NaHCO3).[9] Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C overnight.

-

DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol-chloroform extraction or a commercial purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library on a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms (e.g., MACS) to identify regions of PARP1 enrichment compared to the input control.

Section 2: PARP Inhibitors in Apoptosis Regulation

PARP1 plays a dual role in cell fate decisions. While moderate activation of PARP1 promotes cell survival by facilitating DNA repair, its hyperactivation in response to severe DNA damage can trigger a unique form of programmed cell death known as parthanatos.[13][14][15]

Parthanatos: A PARP1-Mediated Cell Death Pathway

Parthanatos is a caspase-independent cell death pathway initiated by the overactivation of PARP1.[15] The key events are:

-

PARP1 Hyperactivation: Extensive DNA damage causes massive activation of PARP1.[13]

-

PAR Polymer Accumulation & Energy Depletion: This hyperactivation leads to the synthesis of large amounts of PAR polymer and the depletion of the cellular pools of NAD+ and ATP, causing a catastrophic energy crisis.[2][14][16]

-

AIF Translocation: The accumulated PAR polymer acts as a signaling molecule, causing the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[16][17]

-

DNA Fragmentation: AIF translocates to the nucleus, where it, along with other factors like macrophage migration inhibitory factor (MIF), causes large-scale DNA fragmentation and chromatin condensation, leading to cell death.[14][16]

PARP inhibitors can prevent parthanatos by blocking the initial hyperactivation of PARP1, thereby preserving cellular energy stores and preventing AIF release.[14][15] However, in the context of cancer therapy, particularly in HR-deficient cells, PARPis promote apoptosis through synthetic lethality.[18] By inhibiting PARP-mediated single-strand break repair, unrepaired lesions are converted into toxic double-strand breaks during replication.[18] In cells lacking a functional HR pathway (like BRCA-mutant cells), these double-strand breaks cannot be repaired, leading to genomic instability and eventual apoptotic cell death.[18][19]

Quantitative Data: Induction of Apoptosis by PARP Inhibitors

The pro-apoptotic effect of PARP inhibitors is most pronounced in cancer cells with underlying DNA repair defects.

| PARP Inhibitor | Cell Line | Apoptosis Metric | Observation |

| Olaparib | Bcap37 (Breast Cancer) | % Apoptotic Cells (Annexin V/PI) | Dose-dependent increase in apoptosis; synergistic effect with paclitaxel.[19] |

| Olaparib | PEO1 (HGSOC, BRCA2 mut) | PARP Activity | Significant reduction in PARP activity at IC50 dose.[20] |

| Niraparib | Caov3 (HGSOC) | γH2AX foci (DNA Damage) | Significant increase in DNA damage markers.[20] |

| Rucaparib | COV362 (HGSOC, BRCA1 mut) | IC50 | 8.53 µM[20] |

HGSOC: High-Grade Serous Ovarian Cancer

Signaling Pathway: Parthanatos

Experimental Protocol: TUNEL Assay for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[21][22][23]

-

Cell Preparation and Treatment: Seed cells on coverslips or in plates. Treat with the PARP inhibitor of interest for a specified time (e.g., 24-48 hours). Include positive (e.g., DNase I treatment) and negative (vehicle control) controls.[21]

-

Fixation: Harvest cells and wash with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[23][24]

-

Permeabilization: Wash the fixed cells with PBS. Permeabilize the cells with a solution such as 0.25% Triton™ X-100 in PBS for 10-20 minutes to allow entry of the labeling enzyme.[21][24]

-

TUNEL Reaction: Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently-tagged dUTP) according to the manufacturer's protocol.[21]

-

Labeling: Incubate the permeabilized cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber. This allows TdT to add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection (for indirect methods): If using a hapten-labeled dUTP (like BrdUTP), wash the cells and incubate with a fluorescently-labeled anti-hapten antibody.[22]

-

Counterstaining and Mounting: Wash the cells and counterstain the nuclei with a DNA dye such as DAPI or Propidium Iodide. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show a strong fluorescent signal co-localized with the nuclear counterstain. Alternatively, quantify the percentage of apoptotic cells using flow cytometry.[21]

Experimental Workflow: Studying this compound Effects

Conclusion

The role of PARP inhibitors extends far beyond the inhibition of DNA repair. Their ability to modulate the transcriptome and influence cell death pathways like apoptosis and parthanatos underscores their complex mechanism of action. For researchers and drug developers, a deeper understanding of these pleiotropic effects is critical. It can inform the rational design of combination therapies, help identify novel biomarkers for patient stratification, and potentially expand the clinical application of PARP inhibitors to diseases beyond those with HR deficiencies. Future investigations should continue to dissect the context-specific transcriptional signatures and cell death responses elicited by different PARP inhibitors to fully harness their therapeutic potential.

References

- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Transcriptional Control by PARP-1: Chromatin Modulation, Enhancer-binding, Coregulation, and Insulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP1: Liaison of Chromatin Remodeling and Transcription | MDPI [mdpi.com]

- 6. PARylation During Transcription: Insights into the Fine-Tuning Mechanism and Regulation [mdpi.com]

- 7. PARP Inhibitors Differentially Regulate Immune Responses in Distinct Genetic Backgrounds of High-Grade Serous Tubo-Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PARP1 genomics: chromatin immunoprecipitation approach using anti-PARP1 antibody (ChIP and ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PARP1 Genomics: Chromatin Immunoprecipitation Approach Using Anti-PARP1 Antibody (ChIP and ChIP-seq) | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Genome-Wide Profiling of PARP1 Reveals an Interplay with Gene Regulatory Regions and DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Parthanatos in Breast Cancer: Implications for Prognosis and PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Mechanisms of Parthanatos and Its Role in Diverse Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. excli.de [excli.de]

- 16. Parthanatos: mitochondrial-linked mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. youtube.com [youtube.com]

- 19. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. TUNEL staining [abcam.com]

- 23. info.gbiosciences.com [info.gbiosciences.com]

- 24. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

Preclinical Evidence for PARP Inhibitors in Novel Cancer Types: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the preclinical evidence supporting the use of Poly (ADP-ribose) polymerase (PARP) inhibitors in emerging cancer types beyond their established indications in BRCA-mutated breast and ovarian cancers. It details the underlying mechanisms of action, quantitative data from key preclinical studies, and the experimental protocols used to generate this evidence.

Core Mechanisms of PARP Inhibitor Action

Poly (ADP-ribose) polymerases are critical enzymes in the DNA damage response (DDR), primarily involved in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. PARP inhibitors exert their anti-cancer effects through two primary, interconnected mechanisms: catalytic inhibition and PARP trapping.

-

Catalytic Inhibition : PARP inhibitors compete with the enzyme's natural substrate (NAD+), preventing the synthesis and addition of poly (ADP-ribose) chains onto target proteins. This enzymatic inhibition stalls the BER pathway.

-

PARP Trapping : This is now considered the more potent mechanism of cytotoxicity. Here, the inhibitor binds to the PARP enzyme that is already situated at a site of DNA damage, preventing its dissociation. This creates a toxic PARP-DNA complex that obstructs DNA replication forks.

The stalling and collapse of replication forks convert SSBs into more lethal DNA double-strand breaks (DSBs). In cancer cells with a pre-existing defect in homologous recombination (HR) repair—a state known as "BRCAness"—these DSBs cannot be repaired efficiently, leading to genomic instability and cell death through a process called synthetic lethality .

Figure 1: Mechanism of Synthetic Lethality with PARP Inhibitors.

Preclinical Evidence in Novel Cancer Types

The principle of synthetic lethality extends beyond BRCA1/2 mutations to any cancer with a deficiency in the HR pathway. This has prompted extensive preclinical investigation into various "BRCAness" phenotypes in other solid tumors.

Glioblastoma (GBM)

The primary preclinical rationale for PARP inhibitors in GBM is to potentiate the effects of the standard-of-care alkylating agent, temozolomide (B1682018) (TMZ).[1] TMZ induces DNA lesions that are repaired by BER, making the combination with a PARP inhibitor a logical strategy.

Quantitative Data: In Vitro Sensitivity

| Cell Line | MGMT Status | PARP Inhibitor | IC50 (µM) | Reference(s) |

| U87MG | Methylated | Olaparib (B1684210) | 228 | [2][3] |

| U251MG | Methylated | Olaparib | 177 | [2][3] |

| T98G | Unmethylated | Olaparib | 260 | [2][3] |

| H4 | Not Specified | Olaparib | 27.71 | [4] |

| U118MG | Not Specified | Olaparib | 282.85 | [4] |

Quantitative Data: In Vivo Efficacy

| Animal Model | Treatment Groups | Key Outcome | Reference(s) |

| U87MG Orthotopic Xenograft | 1. Control2. Olaparib3. TMZ4. Olaparib + TMZ | Combination treatment showed significantly decreased tumor volume compared to control, but not significantly different from TMZ alone. Survival was significantly longer in TMZ and combination groups vs. control. | [5][6][7] |

| GBM12 Patient-Derived Xenograft (TMZ-Sensitive) | 1. Control2. Veliparib3. TMZ4. Veliparib (B1684213) + TMZ | Combination of Veliparib + TMZ significantly delayed tumor growth compared to TMZ alone. | [8][9][10][11][12] |

| GBM12TMZ Patient-Derived Xenograft (TMZ-Resistant) | 1. Control2. Veliparib3. TMZ4. Veliparib + TMZ | Combination treatment did not significantly delay tumor growth compared to TMZ alone, suggesting in vivo efficacy is limited by achievable drug concentrations in resistant models.[8][9][10][11][12] | [8][9][10][11][12] |

Experimental Protocol: Orthotopic Glioblastoma Xenograft Model [6]

-

Cell Culture: U87MG cells are cultured in DMEM supplemented with 10% FBS at 37°C and 5% CO2.

-

Animal Model: Athymic nude mice (e.g., BALB/c-nu) aged 5-6 weeks are used.

-

Intracranial Injection: Mice are anesthetized, and a burr hole is created in the skull. Using a stereotactic frame, 5 µL of cell suspension (containing ~2 x 10^5 U87MG cells) is injected into the right frontal lobe.

-

Tumor Establishment: Tumor growth is monitored, often by bioluminescence imaging if cells are engineered to express luciferase, or by observing clinical signs.

-

Treatment Regimen: Once tumors are established (e.g., day 7-10 post-injection), mice are randomized into four groups: (i) Vehicle control (daily), (ii) Temozolomide alone (e.g., 5 mg/kg, daily), (iii) Olaparib alone (e.g., 50 mg/kg, daily), and (iv) Olaparib + Temozolomide. Treatments are typically administered for 4 weeks.[6]

-

Endpoint Analysis: Mice are monitored for survival. A subset of mice may be sacrificed at defined time points for histological analysis (H&E staining) and tumor volume measurement.

Colorectal Cancer (CRC)

The rationale in CRC focuses on tumors with deficiencies in DNA repair, particularly those with microsatellite instability (MSI). MSI-high tumors often harbor mutations in genes involved in the double-strand break repair pathway, such as MRE11 and RAD50, creating a synthetic lethal vulnerability with PARP inhibition.[13][14] Additionally, tumors with mutations in ATM have shown sensitivity.[12]

Quantitative Data: In Vitro Sensitivity

| Cell Line | Key Mutation(s) | PARP Inhibitor | IC50 (µM) | Reference(s) |

| HCT116 | MSI-H, MRE11 mut | Olaparib | 2.80 | [15] |

| HCT15 | MSI-H | Olaparib | 4.75 | [15] |

| SW480 | MSS | Olaparib | 12.42 | [15] |

| SK-CO-1 | MSS, ATM deficient | Olaparib | Sensitive (exact IC50 not stated, but survival significantly lower than ATM-proficient lines) | [12][16][17] |

Experimental Protocol: Clonogenic Survival Assay [12]

Figure 2: Standard workflow for a clonogenic survival assay.

-

Cell Seeding: HCT116 (ATM shRNA-depleted or control) and SK-CO-1 cells are plated at low density (e.g., 1000 cells per 60-mm dish) to allow for individual colony formation.

-

Treatment: After 24 hours, cells are treated with varying concentrations of olaparib (e.g., 0, 1, 2, or 3 µM). For combination studies, an ATM inhibitor like KU55933 (e.g., 7.5 µM) can be added.[12]

-

Colony Formation: Plates are incubated for 10-14 days.

-

Fixing and Staining: Colonies are fixed with methanol and stained with 0.5% crystal violet.

-

Analysis: Colonies containing ≥50 cells are counted. The surviving fraction is calculated by normalizing the number of colonies in treated dishes to the number in vehicle-treated control dishes.

Sarcomas (Ewing Sarcoma)

In Ewing Sarcoma, the characteristic EWS-FLI1 fusion protein has been shown to interact with PARP1. This interaction creates a dependency that makes Ewing Sarcoma cells particularly sensitive to PARP inhibition, especially when combined with DNA-damaging chemotherapy like temozolomide (TMZ) or irinotecan (B1672180).[18]

Quantitative Data: In Vitro Synergy (Combination Index)

The Chou-Talalay method is used to determine if the combination of two drugs is synergistic (Combination Index, CI < 1), additive (CI = 1), or antagonistic (CI > 1).[14][19][20]

| Cell Line | PARP Inhibitor | Chemotherapy | Key Finding | Reference(s) |

| A4573, SK-ES-1 | Olaparib, Talazoparib, Niraparib (B1663559), Veliparib | Temozolomide (TMZ), SN-38 (active metabolite of Irinotecan) | Strong synergy observed with all PARP inhibitors when combined with TMZ or SN-38. | [3][18] |

| 10 ES Cell Lines | Olaparib | Trabectedin | Synergistic effects (CI < 1) were observed in 8 out of 10 cell lines. | [21] |

Quantitative Data: In Vivo Efficacy (Patient-Derived Xenografts)

| PDX Model | Treatment Regimen | Key Outcome | Reference(s) |

| CTG-0816, CTG-0142 (EWS-FLI1 positive) | Niraparib (50-100 mg/kg/day, p.o.) + reduced-dose Temozolomide (25-50 mg/kg/day, p.o.) | Single agents showed modest tumor growth inhibition (0-65%). The combination resulted in complete tumor regression with minimal toxicity. | [22][23] |

| CTG-0816, CTG-0142 (EWS-FLI1 positive) | Niraparib (50-100 mg/kg/day, p.o.) + reduced-dose Irinotecan (50-100 mg/kg/week, i.p.) | The combination resulted in complete tumor regression with minimal toxicity. | [22][23] |

Experimental Protocol: Patient-Derived Xenograft (PDX) Study [22][23]

Figure 3: General workflow for a Patient-Derived Xenograft (PDX) study.

-

Model Generation: Tumor fragments from heavily pretreated Ewing Sarcoma patients are implanted subcutaneously into immunocompromised mice to establish Champions TumorGraft models (e.g., CTG-0816, CTG-0142).[22][23]

-

Tumor Growth: Once tumors are established and reach a volume of ~150-200 mm³, mice are randomized into treatment arms.

-

Treatment Regimens:

-

Vehicle Control: Administered orally (p.o.) or intraperitoneally (i.p.) on the same schedule as active drugs.

-

Niraparib Monotherapy: 50-100 mg/kg, administered daily by oral gavage.

-

Temozolomide Monotherapy: 25-50 mg/kg, administered daily by oral gavage.

-

Irinotecan Monotherapy: 50-100 mg/kg, administered weekly via intraperitoneal injection.

-

Combination Therapy: Full-dose niraparib combined with reduced doses of either temozolomide or irinotecan for a duration of 4 weeks.[22][23]

-

-

Efficacy Measurement: Tumor volumes are measured twice weekly using calipers. Tumor growth inhibition (TGI) and tumor regression are calculated relative to the vehicle control group.

Novel Therapeutic Combinations: PARP Inhibition and Immunotherapy

A compelling area of preclinical research is the combination of PARP inhibitors with immune checkpoint inhibitors (ICIs). The rationale is that this compound-induced DNA damage can stimulate an anti-tumor immune response through several mechanisms.

Mechanisms for this compound-ICI Synergy:

-

Increased Neoantigen Load: Genomic instability caused by PARP inhibition can lead to the generation of new tumor-specific antigens.

-

Activation of cGAS-STING Pathway: this compound-induced DNA damage results in the accumulation of cytosolic DNA fragments. These are detected by the sensor cyclic GMP-AMP synthase (cGAS), which activates the STIMULATOR of INTERFERON GENES (STING) pathway.[4][24][25] This leads to the production of Type I interferons (IFNs) and other inflammatory cytokines, promoting the recruitment and activation of cytotoxic T cells.[13]

-

Upregulation of PD-L1: PARP inhibition has been shown to increase the expression of the immune checkpoint ligand PD-L1 on tumor cells. This may occur through several pathways, including inactivation of GSK3β and activation of the ATM-ATR-CHK1 and cGAS-STING pathways.[2][13][26] While this can be a resistance mechanism to this compound alone, it creates a vulnerability that can be exploited by combining with anti-PD-1/PD-L1 antibodies.[26]

Figure 4: Signaling pathways mediating synergy between PARP inhibitors and immunotherapy.

Experimental Protocol: In Vivo this compound-ICI Combination Study [26]

-

Animal Model: An immunocompetent syngeneic mouse model is required (e.g., BALB/c mice).

-

Cell Line: A syngeneic tumor cell line is used (e.g., 4T1 murine breast cancer cells). Cells (e.g., 1 x 10^6) are injected into the mammary fat pad.

-

Treatment Groups: Once tumors are palpable, mice are randomized into four groups: (i) Vehicle + Isotype control antibody, (ii) PARP inhibitor (e.g., Olaparib) + Isotype control, (iii) Vehicle + Anti-PD-L1 antibody, (iv) Olaparib + Anti-PD-L1 antibody.

-

Endpoint Analysis: Tumor growth is monitored. At the end of the study, tumors can be harvested for analysis of the tumor microenvironment (TME) by flow cytometry or immunohistochemistry (IHC) to quantify infiltrating immune cells (e.g., CD8+ T cells) and PD-L1 expression.

Methodologies for Key Preclinical Assays

PARP Trapping Assay (Chromatin Fractionation & Western Blot)

This cell-based assay directly measures the amount of PARP enzyme trapped on DNA.[8][27][28]

-

Cell Treatment: Treat cultured cells (e.g., DU145 prostate cancer cells) with the PARP inhibitor of interest (e.g., 10 µM olaparib) and a DNA-damaging agent (e.g., 0.01% MMS) for 1-4 hours to induce PARP recruitment.

-

Lysis and Fractionation:

-

Harvest cells and lyse them in a hypotonic buffer to isolate nuclei.

-

Centrifuge to separate the cytoplasmic fraction (supernatant) from the nuclear pellet.

-

Lyse the nuclear pellet to release soluble nuclear proteins.

-

Centrifuge again to separate the soluble nuclear fraction from the chromatin pellet.

-

Wash the chromatin pellet to remove residual soluble proteins.

-

-

Protein Quantification: Resuspend the chromatin pellet and determine the protein concentration of all fractions.

-

Western Blotting:

-

Load equal protein amounts from the soluble and chromatin-bound fractions onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against PARP1 and a chromatin loading control (e.g., Histone H3).

-

Incubate with a secondary antibody and visualize bands.

-

-

Analysis: Quantify the band intensity for PARP1 in the chromatin fraction relative to the Histone H3 control. An increased signal in inhibitor-treated cells versus control indicates PARP trapping.

Combination Index (CI) Calculation

The Chou-Talalay method is a standard for quantifying drug synergy.[19][20]

-

Dose-Response Curves: Determine the IC50 values for each drug individually (Drug A, Drug B).

-

Combination Treatment: Treat cells with the drugs in combination, typically at a constant ratio (e.g., based on the ratio of their IC50s).